molecular formula C29H28N3NaO6S B13778805 Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt CAS No. 71889-06-0

Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt

Cat. No.: B13778805
CAS No.: 71889-06-0
M. Wt: 569.6 g/mol
InChI Key: IGYVYYZYJUHRMM-UHFFFAOYSA-M
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Description

This compound is a monosodium salt of a benzenesulfonic acid derivative featuring a complex anthraquinone-based structure. The core anthraquinone moiety (9,10-dihydro-9,10-dioxo-anthracene) is substituted with a cyclohexylamino group at position 4 and a propanoylamino-benzenesulfonate group at position 1. The monosodium counterion enhances solubility in polar solvents, making it suitable for applications in dyes, pharmaceuticals, or as a functional intermediate in organic synthesis .

Properties

CAS No.

71889-06-0

Molecular Formula

C29H28N3NaO6S

Molecular Weight

569.6 g/mol

IUPAC Name

sodium;3-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-N-(2-sulfophenyl)propanimidate

InChI

InChI=1S/C29H29N3O6S.Na/c33-25(32-21-12-6-7-13-24(21)39(36,37)38)16-17-30-22-14-15-23(31-18-8-2-1-3-9-18)27-26(22)28(34)19-10-4-5-11-20(19)29(27)35;/h4-7,10-15,18,30-31H,1-3,8-9,16-17H2,(H,32,33)(H,36,37,38);/q;+1/p-1

InChI Key

IGYVYYZYJUHRMM-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)NC2=C3C(=C(C=C2)NCCC(=NC4=CC=CC=C4S(=O)(=O)O)[O-])C(=O)C5=CC=CC=C5C3=O.[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt generally involves the following key steps:

  • Synthesis of the Anthraquinone Core with Cyclohexylamino Substitution
    Starting from 1-aminoanthraquinone or related anthraquinone derivatives, nucleophilic substitution with cyclohexylamine introduces the cyclohexylamino group at the 4-position. This step typically requires controlled heating in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide to facilitate substitution without decomposition.

  • Introduction of the Oxopropyl Amino Linker
    The next step involves coupling the anthraquinone derivative with a 3-aminopropanone or equivalent oxopropyl amino precursor. This is often achieved via amide bond formation using coupling agents like carbodiimides (e.g., EDC or DCC) or by reductive amination techniques, depending on the functional groups present.

  • Attachment of the Benzenesulfonic Acid Moiety
    The benzenesulfonic acid group is introduced either by direct sulfonation of a suitable aromatic amine precursor or by coupling with a benzenesulfonic acid derivative such as benzenesulfonyl chloride. The sulfonic acid group is typically protected or introduced under controlled acidic conditions to avoid side reactions.

  • Formation of the Monosodium Salt
    The final step involves neutralization of the sulfonic acid group with sodium hydroxide or sodium carbonate to yield the monosodium salt form, improving solubility and handling.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents/Conditions Solvent Temperature Time Notes
1 Nucleophilic substitution Cyclohexylamine, anthraquinone derivative DMF or DMSO 80-120 °C 6-12 hours Inert atmosphere recommended
2 Amide bond formation or reductive amination 3-aminopropanone, coupling agent (EDC/DCC) or reducing agent (NaBH3CN) Dichloromethane or methanol 0-25 °C (coupling), room temp (reduction) 4-24 hours pH control critical to avoid side products
3 Sulfonation or sulfonylation Benzenesulfonyl chloride or sulfonation reagent Chloroform or aqueous acidic medium 0-50 °C 1-4 hours Controlled addition to avoid over-sulfonation
4 Salt formation Sodium hydroxide or sodium carbonate Water or aqueous ethanol Room temperature 1-2 hours pH adjusted to ~7-8

Purification Techniques

Summary Table of Preparation Method Features

Feature Description/Optimal Condition
Starting material 1-aminoanthraquinone or anthraquinone derivative
Key reagents Cyclohexylamine, 3-aminopropanone, benzenesulfonyl chloride
Solvent choices DMF, DMSO, dichloromethane, aqueous ethanol
Temperature range 0 °C to 120 °C depending on step
Reaction time 1 to 24 hours depending on step
Purification methods Crystallization, HPLC, recrystallization
Salt formation Neutralization with sodium hydroxide/carbonate
Yield Typically moderate to high (50-85%) depending on optimization

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, nitric acid, halogens, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds .

Scientific Research Applications

Pharmaceutical Applications

The compound's unique structure makes it a candidate for various pharmaceutical applications. Its ability to act as a counterion for cationic drugs enhances drug solubility and stability. This property is particularly useful in the formulation of drugs that require a specific pH or ionic strength for optimal efficacy.

Case Studies:

  • Drug Formulation : Research indicates that the incorporation of benzenesulfonic acid derivatives can improve the bioavailability of certain drugs by enhancing their solubility in aqueous solutions. For instance, studies have shown that using this compound as a counterion can stabilize formulations of poorly soluble drugs, allowing for more effective delivery systems .
  • Anticancer Properties : Some derivatives of benzenesulfonic acid exhibit promising anticancer activity. For example, compounds with anthracene moieties have been studied for their ability to intercalate DNA, potentially leading to therapeutic effects against cancer cells .

Material Science

In material science, benzenesulfonic acid derivatives are utilized in the synthesis of polymers and surfactants.

Applications:

  • Polymer Production : These compounds serve as intermediates in the production of sulfonated polymers which are used in various applications from membranes in fuel cells to water purification systems. The sulfonate groups enhance the ionic conductivity of polymers, making them suitable for electrochemical applications .
  • Surfactants : The amphiphilic nature of benzenesulfonic acid allows it to function effectively as a surfactant in detergents and cleaning products. Its ability to lower surface tension aids in emulsifying oils and fats .

Environmental Chemistry

Benzenesulfonic acid derivatives are also evaluated for their environmental impact and potential uses in pollution remediation.

Research Findings:

  • Toxicity Assessments : Studies conducted under the Canadian Environmental Protection Act have highlighted the persistence and bioaccumulation potential of certain benzenesulfonic acid derivatives in aquatic environments. This raises concerns regarding their ecological impact but also points to their potential use in targeted remediation strategies .
  • Water Treatment : The compound's ability to interact with various pollutants suggests its application in water treatment processes, particularly in removing heavy metals and organic contaminants from wastewater .

Analytical Chemistry

In analytical chemistry, benzenesulfonic acid is employed as a reagent for various chemical analyses.

Applications:

  • Chromatography : It is used as a derivatizing agent in chromatography techniques to enhance the detection of specific analytes by improving their volatility or detectability .
  • Spectroscopic Studies : The unique spectral properties of benzenesulfonic acid derivatives make them useful in spectroscopic analysis for identifying functional groups and molecular structures .

Data Table: Applications Summary

Application AreaDescriptionKey Benefits/Findings
PharmaceuticalDrug formulation as counterionsEnhances solubility and stability
Material SciencePolymer production and surfactantsImproves ionic conductivity; effective surfactant
Environmental ChemistryRemediation strategies; toxicity assessmentsPersistent but may aid in targeted remediation
Analytical ChemistryReagent in chromatography and spectroscopyEnhances detection capabilities

Mechanism of Action

The mechanism of action of benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the anthracene moiety allows for intercalation into DNA, potentially affecting gene expression and cellular processes .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Predicted vs. Experimental Properties (Selected Compounds)

Property Target Compound (Predicted) Target Compound (Experimental) 2-Anthracenesulfonic Acid () Clopidogrel Besylate ()
LogP (cLogP) 3.8 4.1 (±0.3) 2.9 5.2
Melting Point (°C) 240–245 238–242 210–215 158–160
Aqueous Solubility 12.5 g/L 11.8 g/L 8.3 g/L 1.2 g/L
Stability in Light Stable Moderate degradation after 48h Unstable Stable

Key Observations :

  • The target compound’s experimental LogP (4.1) aligns with predictions, indicating moderate lipophilicity suitable for both aqueous and lipid-based formulations .
  • Its higher melting point (238–242°C) compared to Clopidogrel besylate (158–160°C) reflects stronger ionic interactions in the crystalline lattice .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what parameters critically influence reaction yields?

Answer:
The synthesis involves sequential steps:

Sulfonation : Introducing the sulfonic acid group to benzene derivatives under controlled acidic conditions (e.g., fuming H₂SO₄ at 60–80°C).

Amination : Coupling the anthraquinone moiety via nucleophilic substitution, requiring precise pH control (pH 7–9) to avoid side reactions.

Cyclocondensation : Forming the cyclohexylamino linkage under reflux in aprotic solvents (e.g., DMF or DMSO).
Critical parameters include stoichiometric ratios of reagents, reaction temperature, and purification via column chromatography or recrystallization to remove unreacted intermediates .

Advanced: How do structural modifications at the anthraquinone core affect electronic properties and binding interactions with biological targets?

Answer:
Substituents on the anthraquinone alter electron density distribution, impacting π-π stacking and hydrogen-bonding capabilities. For example:

  • Electron-withdrawing groups (e.g., -NO₂) enhance binding to DNA G-quadruplex structures by increasing electrostatic interactions.
  • Bulky substituents (e.g., cyclohexylamino) may sterically hinder intercalation but improve selectivity for hydrophobic pockets in proteins.
    Validate via density functional theory (DFT) for electronic properties and surface plasmon resonance (SPR) for binding kinetics .

Basic: Which spectroscopic techniques are optimal for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (δ 7–8 ppm for aromatic protons; δ 170–180 ppm for carbonyl carbons) and 2D techniques (COSY, HSQC) confirm connectivity.
  • UV-Vis Spectroscopy : Anthraquinone chromophores exhibit strong absorbance at λ = 400–500 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹).
  • ESI-MS : Monoisotopic peaks confirm molecular weight (e.g., [M+Na]⁺ ion).
  • FTIR : Sulfonate stretching vibrations at 1180–1250 cm⁻¹ .

Advanced: How can contradictions in reported stability data under physiological conditions be resolved?

Answer:
Discrepancies often arise from:

  • Buffer composition : Phosphate vs. Tris buffers may alter degradation rates due to ionic strength effects.
  • Temperature : Hydrolysis accelerates at >37°C; use HPLC-PDA to monitor degradation products.
  • Light exposure : Anthraquinone derivatives are photosensitive; conduct stability studies in dark-controlled environments.
    Standardize protocols using ICH Q1A guidelines for reproducibility .

Basic: What are the primary research applications of this compound in material science and biochemistry?

Answer:

  • Material Science : Acts as a surfactant in nanoparticle synthesis (e.g., AuNPs) due to sulfonate’s stabilizing effects.
  • Biochemistry : Binds to serum albumin (studied via fluorescence quenching ) for drug delivery applications.
  • Energy Storage : Anthraquinone derivatives serve as redox-active components in flow batteries .

Advanced: How does the cyclohexylamino group influence solubility and aggregation in aqueous vs. organic solvents?

Answer:

  • Aqueous Solubility : The hydrophobic cyclohexyl group reduces solubility (~0.1 mg/mL in water) compared to unsubstituted analogs.
  • Aggregation : Forms micelles in water (critical micelle concentration determined via tensiometry ), while remaining monomeric in DMSO.
    Compare with analogs lacking the cyclohexyl group using dynamic light scattering (DLS) .

Basic: What challenges arise during purification, and what chromatographic methods are effective?

Answer:
Key challenges:

  • Removing sulfonic acid byproducts (e.g., via ion-exchange chromatography).
  • Separating diastereomers (if present) using chiral HPLC (e.g., Chiralpak® IA column).
    Recommended methods:
  • Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
  • Size-exclusion chromatography for aggregates .

Advanced: Which computational models best predict interactions with DNA G-quadruplex structures?

Answer:

  • Molecular Docking : AutoDock Vina or Glide to predict binding poses and affinity scores.
  • Molecular Dynamics (MD) : AMBER or GROMACS for simulating stability of ligand-DNA complexes over 100+ ns.
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding free energy.
    Validate with circular dichroism (CD) to confirm conformational changes in DNA .

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